4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is a chemical compound characterized by a unique structure that includes a dichlorophenyl group attached to an oxadiazole ring. This compound is classified under oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine.
The synthesis of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine typically involves several key steps:
The molecular formula of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is C9H7Cl2N3O. The structure features:
The compound can be represented by its canonical SMILES notation: Clc1ccc(cc1Cl)n2c(=O)n(c(=N2)N)C
.
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions:
The mechanism of action for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with biological targets similar to other compounds in its class. For instance:
The physical properties of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine include:
Chemical properties include:
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: